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5-Hydroxybicyclo[2.2.1]heptan-2-one

Cat. No.: B13203387
M. Wt: 126.15 g/mol
InChI Key: MEKPWSWDFQIUGH-UHFFFAOYSA-N
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Description

Significance of Bridged-Ring Ketones in Organic Synthesis

Bridged-ring ketones, such as those based on the bicyclo[2.2.1]heptane skeleton, are of paramount importance in organic synthesis. Their rigid, strained structures provide a level of stereochemical control that is often difficult to achieve in more flexible acyclic or monocyclic systems. This rigidity locks the molecule into specific conformations, influencing the trajectory of approaching reagents and often leading to highly selective reactions.

The synthetic utility of bridged-ring ketones is vast. They serve as versatile intermediates in the construction of natural products and other biologically active molecules. ontosight.ai The ketone functionality itself is a hub for a multitude of chemical transformations, including nucleophilic additions, reductions, and rearrangements like the Beckmann rearrangement. rsc.orgcymitquimica.com Furthermore, the presence of the bicyclic framework allows for the introduction of functional groups at specific and well-defined spatial positions, a crucial aspect in the design of molecules with specific biological targets. ontosight.ai Modern synthetic strategies, such as deconstructive C–C bond activation of cyclic ketones, further expand the toolkit for creating complex bridged and fused ring systems from these foundational structures. acs.orgnih.gov

Structural Characteristics of the Bicyclo[2.2.1]heptane Core

The bicyclo[2.2.1]heptane core, also known as norbornane (B1196662), is a saturated bicyclic hydrocarbon with the chemical formula C7H12. nih.gov Its structure consists of a cyclohexane (B81311) ring bridged by a methylene (B1212753) group between the 1 and 4 positions. This bridging introduces significant ring strain, which is a defining feature of its chemistry.

The molecule's rigid framework leads to distinct stereochemical relationships between its substituents. The terms endo and exo are used to describe the relative orientation of substituents. An exo substituent points away from the six-membered ring, while an endo substituent points towards it. This stereochemical distinction has profound implications for the reactivity of functional groups attached to the scaffold. For instance, the accessibility of a substituent to a reagent can be significantly different depending on whether it is in the exo or endo position.

The parent ketone, bicyclo[2.2.1]heptan-2-one (norcamphor), is a well-studied molecule that serves as a fundamental building block in the synthesis of more complex derivatives. cymitquimica.com The introduction of a hydroxyl group at the 5-position, as in 5-Hydroxybicyclo[2.2.1]heptan-2-one, adds another layer of functionality and stereochemical complexity. The relative orientation of the hydroxyl group (either endo or exo) further influences the molecule's properties and reactivity.

Research Trajectory of this compound within Oxygenated Bicyclic Frameworks

This compound and its derivatives have been the subject of considerable research due to their utility as chiral building blocks and intermediates in the synthesis of a variety of complex organic molecules. The presence of both a ketone and a hydroxyl group within the rigid bicyclic framework allows for a wide range of chemical manipulations.

One significant area of research has been the use of these compounds in the synthesis of nucleoside analogs. By serving as a carbocyclic sugar mimic, the bicyclo[2.2.1]heptane skeleton has been incorporated into molecules with potential antiviral activity. mdpi.com For instance, derivatives of this compound have been utilized in the synthesis of 1'-homocarbanucleoside analogs that have shown activity against viruses like herpes simplex virus type 1 (HSV-1).

The synthetic routes to this compound often involve stereoselective reactions to control the orientation of the hydroxyl group. Methods such as hydroboration-oxidation of bicyclic alkenes are employed to achieve specific stereoisomers. griffith.edu.au The hydroxyl group can undergo further reactions such as esterification to introduce protecting groups or to modify the molecule's properties. The ketone can be a site for nucleophilic attack or can be reduced to an alcohol, leading to diol derivatives.

Recent research has also explored the use of these oxygenated bicyclic compounds in the development of new pharmaceuticals. For example, a metabolite of a clinical candidate for type 2 diabetes features a 5-hydroxybicyclo[2.2.1]heptan-2-ylamino moiety. researchgate.net This highlights the continued interest in this scaffold for medicinal chemistry applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B13203387 5-Hydroxybicyclo[2.2.1]heptan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxybicyclo[2.2.1]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6-2-4-1-5(6)3-7(4)9/h4-6,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKPWSWDFQIUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Investigations and Conformational Analysis of 5 Hydroxybicyclo 2.2.1 Heptan 2 One

Configurational Assignment and Stereoisomerism

The rigid bicyclic structure of 5-Hydroxybicyclo[2.2.1]heptan-2-one restricts conformational flexibility, making it an excellent model for stereochemical studies. The spatial arrangement of the hydroxyl and carbonyl groups, along with the stereochemistry at the bridgehead carbons, defines the absolute and relative configurations of its stereoisomers.

Experimental Determination of Absolute Configuration in Bicyclo[2.2.1]heptan-2-one

The absolute configuration of bicyclo[2.2.1]heptan-2-one derivatives has been a subject of significant research, often involving chiroptical methods and chemical correlation. An unambiguous experimental determination for the parent compound, bicyclo[2.2.1]heptan-2-one, was achieved by resolving 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide and determining the absolute configuration of its enantiomers through X-ray crystallography. wpmucdn.com The (+)-enantiomer was found to have the (1R,2R,4R) configuration. wpmucdn.com This a-chloroamide was then converted to (+)-bicyclo[2.2.1]hept-5-en-2-one, and subsequently to (+)-bicyclo[2.2.1]heptan-2-one, establishing a direct link between the crystal structure and the absolute configuration of the ketone. wpmucdn.com

Previously, the configuration of (+)-bicyclo[2.2.1]heptan-2-one was correlated to (+)-2-methylbutanedioic acid, which was assigned an (S) configuration, leading to the assignment of (1S,4R) for the ketone. wpmucdn.com However, the direct crystallographic evidence provided a definitive and unambiguous assignment. wpmucdn.com Gas chromatography has also been employed to determine the absolute configuration of secondary alcohols and ketones within the bicyclo[2.2.1]heptane system by using chiral derivatizing agents. jst.go.jptandfonline.com

Elucidation of Relative Configurations in Functionalized Bicyclo[2.2.1]heptanes

The relative configuration of substituents in the bicyclo[2.2.1]heptane skeleton is often described using endo and exo nomenclature. An exo substituent is oriented anti to the longest bridge (C7), while an endo substituent is syn to it.

In the synthesis of functionalized bicyclo[2.2.1]heptanes, Diels-Alder reactions are commonly employed, and the stereochemical outcome is governed by the rules of this reaction. nih.govacs.org Subsequent rearrangements can sometimes lead to a revision of the initially assigned relative configuration. nih.govacs.org For instance, a sequential Diels-Alder/rearrangement sequence was used to synthesize various bicyclo[2.2.1]heptane derivatives, where 2D NMR analysis was crucial in establishing the correct relative configurations, which had been previously misassigned. nih.govacs.orgacs.org The crystal structure of racemic 6-exo-hydroxybicyclo[2.2.1]heptane-2-exo-carboxylic acid confirmed the exo configuration for both the hydroxyl and carboxylic acid groups, which was consistent with chemical and ¹³C NMR data. griffith.edu.au

Spectroscopic and Diffraction Methods for Structural Elucidation

A combination of spectroscopic and diffraction techniques is indispensable for the comprehensive structural analysis of this compound and its derivatives. These methods provide detailed information about connectivity, stereochemistry, and solid-state conformation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR techniques)

NMR spectroscopy is a powerful tool for determining the structure of bicyclo[2.2.1]heptane derivatives.

¹H NMR: The chemical shifts and coupling constants in ¹H NMR spectra provide valuable information about the local electronic environment and dihedral angles between protons, which helps in assigning the relative stereochemistry. acs.orgmdpi.com For example, in functionalized bicyclo[2.2.1]heptanes, the coupling constants between bridgehead protons and adjacent protons are characteristic of the exo or endo orientation of substituents. acs.orgquick.cz

¹³C NMR: The chemical shifts in ¹³C NMR are sensitive to the steric and electronic environment of the carbon atoms. acs.orgquick.cz The nature of the carbons (C, CH, CH₂, or CH₃) can be determined using DEPT (Distortionless Enhancement by Polarization Transfer) experiments. acs.org Additivity schemes for predicting ¹³C NMR chemical shifts based on known substituent effects in bicyclo[2.2.1]heptane systems can aid in structural assignment. quick.cz

2D-NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the complete connectivity of the molecule. nih.govacs.orgacs.orgmdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions between protons, providing crucial information for determining the relative stereochemistry, such as the endo or exo orientation of the hydroxyl group in this compound. nih.govacs.orgacs.org Extensive 2D NMR studies have been successfully used to elucidate the structure and relative configurations at multiple chiral centers in complex bicyclic systems. researchgate.net

Table 1: Representative NMR Data for Bicyclo[2.2.1]heptan-2-one Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
1-Hexylbicyclo[2.2.1]heptan-2-one 2.57 (t, J = 4.2 Hz, 1H), 2.14–2.06 (m, 1H), 1.95 (dd, J = 4.5, 13.2 Hz, 1H), 1.90–1.80 (m, 1H), 1.75–1.60 (m, 3H), 1.59–1.36 (m, 4H), 1.35–1.20 (m, 8H), 0.87 (t, J = 6.6 Hz, 3H) 219.1 (C═O), 57.9, 46.2, 41.2, 34.0, 31.8, 30.0, 29.8, 28.7, 28.4, 25.9, 22.6, 14.1 acs.org
1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-one 1.86 (q, J = 7.2 Hz, 1H), 1.70–1.50 (m, 3H), 1.48–1.25 (m, 3H), 1.14 (s, 3H), 1.11 (s, 3H), 0.96 (d, J = 7.2 Hz, 3H) 221.4 (C═O), 55.0, 53.6, 50.4, 45.2, 34.2, 29.3, 19.7, 14.3, 8.8 acs.org
(2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic acid 3.48 (t, J = 7.7 Hz, 1H), 2.98 (dt, J = 8.1, 3.6 Hz, 1H), 2.63 (ddd, J = 14.8, 8.1, 3.0 Hz, 1H), 2.56 (td, J = 7.0, 4.0 Hz, 1H), 2.09 (ddd, J = 17.4, 10.1, 7.6 Hz, 2H), 2.00 (dd, J = 10.2, 6.9 Hz, 1H), 1.84 (dt, J = 15.5, 8.2 Hz, 1H), 1.69 (dd, J = 10.0, 8.1 Hz, 1H) 177.8, 73.3, 55.2, 43.5, 40.2, 35.8, 30.0, 26.1 nih.gov

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the key functional groups in this compound.

C=O Stretch: The carbonyl group (C=O) of the ketone exhibits a strong absorption band. In cyclic ketones, the frequency of this band is sensitive to ring strain. researchgate.netchemicalforums.com For a six-membered ring like in cyclohexanone (B45756), the C=O stretch appears around 1715 cm⁻¹. chemicalforums.com However, the bicyclic nature of the norbornane (B1196662) system introduces additional strain, typically shifting the C=O stretching frequency to higher values. datapdf.comyoutube.com For bicyclo[2.2.1]heptan-2-one, this absorption is observed at a higher frequency. For example, in 1,3-endo-4-trimethylbicyclo[2.2.1]heptan-2-one, the C=O stretch is at 1745 cm⁻¹. acs.org

O-H Stretch: The hydroxyl group (-OH) is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding.

C-H Stretch: The C-H stretching frequencies can also be correlated with the geometry of the molecule. datapdf.com

Table 2: Characteristic IR Frequencies for Bicyclo[2.2.1]heptan-2-one Derivatives

Compound C=O Stretching Frequency (cm⁻¹) Other Characteristic Frequencies (cm⁻¹) Reference
1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-one 1745 2957, 2870, 1455, 1378 acs.org
6-Ethyl-1-methylbicyclo[2.2.1]heptan-2-one 1746 2964, 2878, 1461, 1381 acs.org
(2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic acid 1693 3226, 2874, 1526 nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute configuration. For bicyclo[2.2.1]heptane derivatives, X-ray analysis has been crucial for:

Unambiguous Configurational Assignment: As mentioned, the absolute configuration of (+)-2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide was determined by X-ray crystallography, which then allowed for the definitive assignment of the absolute configuration of bicyclo[2.2.1]heptan-2-one. wpmucdn.com

Conformational Details: It reveals the precise conformation of the bicyclic system and the orientation of its substituents in the crystal lattice. iucr.org

Intermolecular Interactions: Analysis of the crystal packing can identify and characterize intermolecular interactions such as hydrogen bonding, which can influence the physical properties of the compound. griffith.edu.auiucr.org For example, the crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide shows a complex three-dimensional network of N—H⋯Br hydrogen bonds. iucr.org

The combination of these spectroscopic and diffraction methods allows for a thorough and unambiguous characterization of the complex stereochemistry and structure of this compound and its derivatives.

Computational Approaches to Stereochemistry and Conformation

Modern computational methods have become indispensable in organic chemistry for elucidating molecular structure and predicting chemical behavior. 182.160.97 For complex structures like this compound, these in-silico techniques offer insights that can be challenging to obtain through experimental means alone.

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformations) of a molecule. This is achieved by calculating the potential energy of different spatial structures. Two primary computational methodologies are employed for this purpose: Molecular Mechanics (MM) and Quantum Chemical (QC) methods. escholarship.org

Molecular Mechanics methods treat molecules as a collection of atoms held together by springs, using a set of parameters known as a force field to calculate the energy of a given conformation. It is computationally efficient and well-suited for scanning the conformational landscape of large molecules. For this compound, MM calculations can rapidly assess the relative stabilities of the primary stereoisomers, namely the endo and exo positions of the C5-hydroxyl group.

Quantum Chemical methods, such as Density Functional Theory (DFT), are based on solving approximations of the Schrödinger equation. escholarship.org These methods provide a more accurate description of the electronic structure and, consequently, more reliable energy calculations, albeit at a higher computational cost. escholarship.org DFT is particularly useful for refining the geometries and energies of the most stable conformers initially identified by MM and for analyzing subtle electronic effects, like intramolecular hydrogen bonding between the hydroxyl group and the ketone oxygen, which can significantly influence conformational preference.

The analysis would involve systematically rotating the C-O bond of the hydroxyl group and calculating the energy at each step to find the global energy minimum for both the endo- and exo-hydroxy isomers. The results of such an analysis would typically be presented as a table of relative energies, indicating the most thermodynamically stable form.

Table 1: Illustrative Conformational Energy Analysis This table demonstrates the type of data generated from computational analysis to determine the most stable isomer of this compound. The values are hypothetical.

Isomer/ConformerComputational MethodRelative Energy (kcal/mol)Key Feature
5-exo-hydroxyDFT (B3LYP/6-31G)0.00Global Minimum, lowest energy conformer.
5-endo-hydroxyDFT (B3LYP/6-31G)+1.5Higher energy due to steric hindrance.
5-exo-hydroxy (H-bonded)DFT (B3LYP/6-31G*)+0.5Potential for weak intramolecular H-bond.

Theoretical Prediction of Stereochemical Outcomes in Organic Reactions

Beyond static conformational analysis, computational chemistry is a powerful tool for predicting the stereochemical outcome of organic reactions. researchgate.net By modeling the transition states of competing reaction pathways, chemists can predict which product will be formed preferentially. dnu.dp.ua A key reaction for this compound is the reduction of its ketone group to a secondary alcohol, a transformation that can result in two different diastereomers.

Using quantum chemical methods like DFT, the reaction mechanism can be modeled. For instance, in a hydride reduction, the attack on the carbonyl carbon can occur from two distinct faces:

Exo-attack: The hydride approaches from the less sterically hindered outer face of the bicyclic system.

Endo-attack: The hydride approaches from the more sterically crowded inner face.

Computational chemists locate the transition state structure for each pathway and calculate its activation energy (ΔG‡). According to transition state theory, the pathway with the lower activation energy will be faster and thus lead to the major product. Studies on the epoxidation of related norbornene derivatives have shown that steric repulsion and stabilizing interactions like hydrogen bonding in the transition state are crucial in determining the stereochemical outcome. researchgate.netdnu.dp.ua A similar analysis for the reduction of this compound would allow for a quantitative prediction of the product ratio.

Table 2: Illustrative Prediction of Stereoselectivity in Ketone Reduction This table shows a hypothetical comparison of calculated activation energies for the two possible pathways of hydride reduction of 5-exo-hydroxybicyclo[2.2.1]heptan-2-one.

Reaction PathwayComputational MethodCalculated Activation Energy (ΔG‡) (kcal/mol)Predicted Major Product
Exo-attack of HydrideDFT (UBHandHLYP/6-31G(d))12.5Yes
Endo-attack of HydrideDFT (UBHandHLYP/6-31G(d))15.0No

The lower activation energy for the exo-attack pathway suggests it is the kinetically favored process, leading to the formation of the corresponding endo-alcohol as the major product. These theoretical predictions provide valuable guidance for synthetic planning and understanding reaction mechanisms.

Computational and Theoretical Chemistry Studies of 5 Hydroxybicyclo 2.2.1 Heptan 2 One and Bicyclo 2.2.1 Heptan 2 One Analogs

Quantum Chemical Calculations for Electronic Structure and Energetics

Computational chemistry offers a powerful toolkit for dissecting the electronic properties and energy landscapes of bicyclic molecules. Through methods ranging from the computationally intensive ab initio techniques to the more accessible semi-empirical models, researchers can build a detailed picture of molecular structure and reactivity.

Density Functional Theory (DFT) Investigations of Bicyclic Oxygenated Compounds

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of complex organic molecules, including oxygenated bicyclic compounds. researchgate.net This approach provides a favorable balance between computational cost and accuracy, making it suitable for calculating a wide range of molecular properties.

DFT studies on bicyclic ketones and their derivatives focus on understanding how the rigid, strained framework and the presence of heteroatoms influence electron distribution, molecular orbital energies, and chemical reactivity. For instance, in a DFT study on the epoxidation of bicyclo[2.2.1]hept-2-ene and its 7-syn-substituted derivatives, calculations were used to analyze the stereochemistry of the reaction. The study found that attaching a chlorine atom or a methyl group at the C7 position significantly increases the activation energy for exo-epoxidation compared to the unsubstituted parent molecule, leading to a reversal in stereoselectivity. researchgate.net This change was attributed to steric repulsion between the substituent and the peracid's hydrogen atom. researchgate.net

Further analysis of the transition states using DFT revealed that a syn-7-hydroxyl group can participate in hydrogen bonding with the attacking peracid, influencing the reaction pathway. researchgate.net Calculations of electronic properties such as electron-donating and accepting power, chemical hardness, and electrophilicity help in predicting the most likely sites for nucleophilic or electrophilic attack. researchgate.net For molecules like 5-Hydroxybicyclo[2.2.1]heptan-2-one, DFT can be employed to map electron density and calculate Fukui indices, which pinpoint specific atoms' propensity for undergoing nucleophilic or electrophilic attack.

The table below summarizes key electronic properties that are typically investigated using DFT for bicyclic compounds.

PropertyDescriptionRelevance
Electron Density The probability of finding an electron at a particular point in space.Reveals charge distribution, polar bonds, and potential sites for reaction.
Molecular Orbitals (HOMO/LUMO) The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital.The energy gap between HOMO and LUMO indicates chemical reactivity and stability.
Electrostatic Potential (ESP) A map of the electrostatic potential on the electron density surface.Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions.
Fukui Indices Quantifies the change in electron density at a specific point when the total number of electrons changes.Identifies the most nucleophilic and electrophilic sites within a molecule.

These DFT-derived properties are crucial for rationalizing observed experimental outcomes and for designing new molecules with desired reactivity.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Alongside DFT, ab initio and semi-empirical methods serve as vital tools in computational chemistry. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental parameters, offering high accuracy but at a significant computational cost. researchgate.netnist.gov In contrast, semi-empirical methods use parameters derived from experimental data to simplify calculations, making them much faster and suitable for very large molecules, though generally less accurate than ab initio or DFT approaches. acs.orgyoutube.comyoutube.com

These methods are frequently applied to study molecular properties and reaction mechanisms. For example, a study involving endo-5-hydroxybicyclo[2.2.1]heptan-2-one investigated the geometric requirements for intramolecular proton transfer. This work suggested that C-to-O proton transfer, even with severely bent O/H/C angles, is possible if the O-H distance is less than the sum of their van der Waals radii. wikipedia.org

Semi-empirical methods, such as PM3, have been used to study the electron density distribution in stereoisomeric N-2-(4-nitrophenyl)-2-hydroxyethylamines, which are analogs of the bicyclo[2.2.1]heptane system. These calculations helped to determine that the nitrogen atom in the amino alcohols possesses a greater proton affinity than the oxygen atom. researchgate.net

The choice between these methods depends on the specific research question, the size of the molecular system, and the desired level of accuracy, as summarized in the table below.

MethodPrincipleAdvantagesDisadvantages
Ab Initio Based on first principles of quantum mechanics, no empirical parameters. researchgate.netHigh accuracy, acts as a reference. nist.govComputationally expensive, limited to smaller systems. acs.org
Semi-Empirical Uses empirical parameters to simplify calculations. acs.orgyoutube.comFast, suitable for large molecules. nist.govyoutube.comLower accuracy, limited to parameterized elements. nist.gov

These computational techniques provide essential insights into the fundamental molecular properties that underpin the chemical behavior of bicyclic compounds.

Reaction Mechanism Elucidation and Pathway Modeling

Understanding the precise sequence of bond-breaking and bond-forming events is central to controlling chemical reactions. Computational modeling allows for the detailed exploration of reaction mechanisms, including the identification of transient intermediates and the calculation of energy barriers that dictate reaction outcomes.

Modeling Unimolecular Decomposition Pathways of Oxygenated Species

The thermal decomposition of cyclic and bicyclic oxygenated compounds is a complex process involving multiple potential pathways. Computational modeling is indispensable for mapping these intricate reaction networks. A combined experimental and theoretical study on the thermal decomposition of 2-cyclopentenone, a cyclic ketone, identified several distinct decomposition channels through computational analysis. acs.orgnih.gov These pathways included hydrogen atom migrations leading to various ketene (B1206846) products and a channel involving the simultaneous rupture of two carbon-carbon bonds to form a high-energy cyclopropenone intermediate. acs.orgnih.gov

Similarly, theoretical studies on the unimolecular decomposition of bicyclic alkoxy radicals have been conducted. These investigations calculate the reaction and activation energies for the ring-cleavage of these radicals, followed by the subsequent C-C bond cleavage of the resulting acyclic radical intermediates. researchgate.net Such studies indicate that the most favorable decomposition pathways often lead to the formation of dicarbonyl compounds. researchgate.net

Research on other oxygenated cyclic systems, like 2-methyloxetanyl radicals, has also utilized computational methods to map out potential energy surfaces. These calculations reveal competing pathways, such as ring-opening via C-O bond scission followed by hydrogen transfer and subsequent decomposition to smaller molecules like butadiene. nih.gov The unimolecular decay of cyclic Criegee intermediates, such as cyclohexanone (B45756) oxide, is another area where theoretical calculations have been crucial for understanding the mechanism, which is believed to proceed via a 1,4-H-atom-shift to form a vinyl hydroperoxide that rapidly decomposes. nih.gov

The table below outlines common unimolecular decomposition pathways computationally modeled for cyclic and bicyclic oxygenated species.

Pathway TypeDescriptionExample Products
Retro-Diels-Alder A concerted pericyclic reaction leading to the fragmentation of the bicyclic ring system.Ethylene and cyclohexa-1,3-diene
Homolytic Cleavage The breaking of a bond to form two radical species, often initiated by heat or light.Acyclic biradicals
H-Atom Migration An intramolecular shift of a hydrogen atom, often preceding or coupled with ring-opening. acs.orgnih.govIsomeric structures, ketenes
Concerted Bond Rupture The simultaneous breaking of multiple bonds in a single transition state. acs.orgnih.govSmaller unsaturated molecules (e.g., ethylene, CO)

These models provide critical data on reaction barriers and product distributions that are difficult to obtain through experimental means alone.

Analysis of Radical and Cationic Oxygenation Processes in Bicyclic Hydrocarbons

The oxygenation of bicyclic hydrocarbons can proceed through complex radical and cationic pathways. Computational studies have been instrumental in distinguishing between these mechanisms and explaining observed product distributions and stereoselectivities.

A significant DFT computational study on the reaction of an oxygenating agent (ETFDO) with various bicyclic hydrocarbons, including those with cyclopropane (B1198618) moieties, has provided deep mechanistic insights. dntb.gov.uaresearchgate.net The calculations revealed that the reaction is initiated by a hydrogen atom transfer (HAT) to form a carbon radical. This radical can then undergo a canonical OH rebound to form the alcohol product. dntb.gov.uaresearchgate.net

Crucially, the study also provided unambiguous evidence for the involvement of cationic intermediates. In certain substrates, rearranged products were observed, which could only be explained by a one-electron oxidation of the initial carbon radical to a cation. This electron transfer (ET) pathway competes with the standard radical rebound. dntb.gov.uaresearchgate.net The formation of these cationic intermediates is facilitated by specific stabilizing hyperconjugative interactions between the incipient carbon radical and the C-C bonding orbitals of the strained cyclopropane ring. dntb.gov.uaresearchgate.net

The computational results successfully explained the high site- and diastereoselectivity observed in these reactions. The calculated activation free energies (ΔΔG‡) for HAT from different C-H bonds correlated well with the experimental product ratios, demonstrating that the selectivity is kinetically controlled and governed by the stability of the corresponding transition states. dntb.gov.uaresearchgate.net

Mechanistic StepDescriptionKey Computational Insight
Hydrogen Atom Transfer (HAT) The initial abstraction of a hydrogen atom from the hydrocarbon by the oxygenating agent, forming a radical.Calculated activation energies (ΔG‡) for HAT from different positions correlate with experimental site-selectivity. dntb.gov.uaresearchgate.net
OH Rebound The radical intermediate recombines with the hydroxyl radical from the oxygenating agent to form an alcohol.This is the canonical pathway leading to unrearranged products.
Electron Transfer (ET) The radical intermediate is oxidized to a cationic intermediate.Detected via rearranged products; shown to be enabled by stabilizing hyperconjugative interactions. dntb.gov.uaresearchgate.net
Cationic Rearrangement The cationic intermediate undergoes skeletal rearrangement before being trapped by a nucleophile.Explains the formation of unexpected, structurally altered products. dntb.gov.uaresearchgate.net

These detailed analyses showcase the power of computational chemistry to unravel competing reaction pathways at the molecular level.

Theoretical Studies of Transition States and Activation Energy Barriers

The transition state is a fleeting, high-energy configuration that lies on the reaction coordinate between reactants and products. Its structure and energy (the activation energy barrier) are the primary determinants of a reaction's rate and selectivity. Theoretical studies are uniquely capable of locating and characterizing these transient species.

In the context of bicyclic compounds, computational methods are used to model transition states for a variety of reactions. For the oxygenation of bicyclic hydrocarbons, DFT calculations showed that the observed selectivities are directly related to the calculated activation free energies for the initial hydrogen atom transfer step. dntb.gov.uaresearchgate.net By comparing the energy barriers for attack at different sites (endo vs. exo, or at different carbon atoms), researchers can predict the major product with high confidence.

Similarly, in a DFT study of the epoxidation of norbornene derivatives, the reversal of stereochemistry upon substitution was explained by analyzing the energies of the different transition state structures. Steric repulsion in one transition state raised its energy, making the alternative pathway more favorable. researchgate.net Computational studies can also reveal subtle, non-covalent interactions within the transition state, such as hydrogen bonding, that can have a profound impact on the activation energy. researchgate.net

The following table provides examples of how transition state analysis is applied to understand reactions of bicyclic systems.

Reaction StudiedComputational FindingImplication
Oxygenation of Bicycloalkanes dntb.gov.uaresearchgate.netThe activation free energy (ΔG‡) for HAT is lowest for the C-H bond that leads to the major product.The reaction is kinetically controlled, and selectivity can be predicted by comparing transition state energies.
Epoxidation of Norbornenes researchgate.netSteric repulsion raises the energy of the exo transition state in 7-substituted derivatives.Explains the switch from exo to endo selectivity upon substitution.
Unimolecular Decomposition acs.orgnih.govIdentification of multiple transition states corresponding to different bond-breaking and rearrangement steps.Elucidates complex, multi-step reaction mechanisms and predicts the energy required for decomposition.
Diels-Alder Reactions Analysis of cyclic, often asymmetrical, transition states.Helps to understand and predict the stereochemical outcome of cycloaddition reactions.

Through the precise calculation of transition state geometries and their associated energy barriers, theoretical chemistry provides a quantitative framework for understanding and predicting the course of chemical reactions.

Molecular Modeling and Simulation

Computational chemistry provides powerful tools for investigating the structure, properties, and reactivity of molecules at an atomic level. For rigid bicyclic systems like this compound and its analogs, molecular modeling and simulation offer insights that can be difficult to obtain through experimental means alone. These computational approaches allow for the detailed examination of electronic structures, reaction pathways, and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications.

Computational Studies of Bicyclic Enolates and Acidity

The acidity of protons alpha to a carbonyl group is a fundamental property that dictates the reactivity of ketones in numerous chemical transformations. Computational methods have been employed to study the formation and stability of enolates derived from bicyclo[2.2.1]heptan-2-one and its substituted analogs. These studies help to elucidate the factors influencing the acidity of specific protons within the strained bicyclic framework.

One notable investigation utilized the Austin Model 1 (AM1) semi-empirical method to study the α-enolates of several bicyclic ketones. researchgate.netresearchgate.netcdnsciencepub.com The primary goal was to understand the source of enhanced acidity observed for the C-3 hydrogens in certain derivatives. researchgate.net By calculating the thermochemical properties of the ketones and their corresponding enolates, researchers can predict the relative ease of deprotonation at different sites.

The study focused on comparing the parent ketone, bicyclo[2.2.1]heptan-2-one, with functionalized analogs to determine how substituents affect the stability of the resulting enolate and, consequently, the acidity of the α-protons. researchgate.net

Table 1: Bicyclo[2.2.1]heptan-2-one Analogs Investigated in AM1 Computational Studies of Acidity

Compound Name Purpose of Study
Bicyclo[2.2.1]heptan-2-one Baseline compound for acidity comparison. researchgate.net
5-Methylidenebicyclo[2.2.1]heptan-2-one To determine the effect of an exocyclic double bond on C-3 hydrogen acidity. researchgate.net

These computational analyses provide valuable data on how structural modifications to the bicyclic scaffold can tune the electronic properties and reactivity at the α-carbon. researchgate.netresearchgate.net

Thermochemical Analysis and Reaction Dynamics of Functionalized Bicyclic Systems

The rigid, strained nature of the bicyclo[2.2.1]heptane skeleton profoundly influences the thermodynamics and kinetics of its chemical reactions. Computational studies are instrumental in mapping the potential energy surfaces for various transformations, identifying transition states, and calculating activation energies, thereby providing a detailed picture of reaction dynamics.

A key aspect explored computationally is the role of ring strain in driving chemical reactions. The inherent strain in the bicyclo[2.2.1]heptane system can be harnessed to facilitate stereoselective transformations that lead to highly functionalized cyclopentane (B165970) derivatives. nih.gov For example, computational models can predict the feasibility and stereochemical outcome of retro-condensation reactions, such as retro-Dieckman and retro-aldol pathways, which are driven by the release of ring strain. nih.gov

Furthermore, computational chemistry is used to investigate complex rearrangement reactions. Studies on the rhodium-catalyzed decomposition of bicyclic α-diazo-β-hydroxyketones have shown that these compounds can rearrange to form bridged bicyclo[m.n.1]ketones. researchgate.net Theoretical calculations help to elucidate the concerted mechanisms of these alkyl migrations and predict product ratios. researchgate.net Modern computational tools can also be used for the design of intramolecular processes and for calculating kinetic isotope effects to provide deeper mechanistic insights. patonlab.comresearchgate.net

Table 2: Computationally Studied Reaction Types in Bicyclic Systems

Reaction Type System/Reactant Computational Focus
Retro-Condensation Bridgehead substituted bicyclo[2.2.1]hept-2-enes Exploiting ring strain for stereoselective synthesis of functionalized cyclopentenes and pyrrolidines. nih.gov
Rearrangement Fused bicyclic α-diazo-β-hydroxyketones Elucidating pathways for the formation of bridged bicyclo[m.n.1]ketones. researchgate.net

These theoretical investigations are crucial for predicting the outcomes of known reactions and for designing novel synthetic pathways that leverage the unique reactivity of functionalized bicyclic systems.

Computational Prediction of Molecular Interactions

Understanding how a molecule like this compound interacts with biological macromolecules, such as enzymes and receptors, is fundamental to its potential applications in medicinal chemistry. The hydroxyl and ketone functional groups are key features that can participate in hydrogen bonding and other non-covalent interactions. Molecular docking and simulation are powerful computational techniques used to predict and analyze these binding events.

Computational docking studies can place a ligand into the binding site of a protein and score the potential interactions to predict the binding affinity and orientation. For example, a detailed computational docking study was performed on an analog containing a bicyclo[2.2.1]heptane moiety designed as a CXCR2 antagonist. nih.govrsc.org The study revealed specific molecular interactions responsible for its binding. nih.gov The bicyclo[2.2.1]heptane group was predicted to insert into a hydrophobic pocket, while other parts of the molecule formed crucial hydrogen bonds with specific amino acid residues of the receptor. nih.govrsc.org

These models can be so precise that they can differentiate between the binding modes of different stereoisomers. In the case of the CXCR2 antagonist, the (S)-enantiomer was predicted to form more extensive hydrogen bond networks compared to the (R)-enantiomer, suggesting it may have better antagonistic activity. nih.govrsc.org

Table 3: Predicted Molecular Interactions for a Bicyclo[2.2.1]heptane-based CXCR2 Antagonist

Ligand Stereoisomer Interacting Residues Interaction Type
(R)-2e Arg80 Hydrogen Bond
(R)-2e Ser81, Ala249, Val252 Hydrophobic Interaction
(S)-2e Arg80, Tyr314, Gly244 Hydrogen Bond

Data sourced from computational docking studies on N,N′-diarylsquaramide derivatives bearing a bicyclo[2.2.1]heptane moiety. nih.govrsc.org

Similarly, computational studies on nucleotide analogues incorporating a 2-oxa-bicyclo[2.2.1]heptane ring system have been used to analyze their interactions with P2Y receptors, highlighting how the rigid bicyclic structure contributes to binding affinity and selectivity. nih.gov These predictive studies are invaluable for the rational design of new molecules with specific biological targets.

Role of 5 Hydroxybicyclo 2.2.1 Heptan 2 One and Bicyclo 2.2.1 Heptane Scaffolds in Advanced Molecular Design

Utilization as Synthetic Intermediates in Complex Molecule Synthesis

The bicyclo[2.2.1]heptane skeleton, and specifically 5-Hydroxybicyclo[2.2.1]heptan-2-one, are highly valued as intermediates in the synthesis of complex molecular architectures. Their utility stems from their well-defined stereochemistry and the ability to undergo a variety of chemical modifications.

The inherent chirality of the bicyclo[2.2.1]heptane framework makes it an excellent starting point for the synthesis of enantiomerically pure compounds. rsc.org This is particularly important in drug development, where a specific enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.

Derivatives of bicyclo[2.2.1]heptan-2-one are frequently employed as chiral building blocks in asymmetric catalysis and for the synthesis of biologically active molecules. For instance, enantioselective approaches to functionalized bicyclo[2.2.1]heptanes are crucial for both target-oriented and diversity-oriented synthesis in drug discovery. rsc.org The development of organocatalytic formal [4+2] cycloaddition reactions has enabled the rapid and highly enantioselective synthesis of a variety of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions. rsc.org Furthermore, aza-bicyclic frameworks based on 7-azabicyclo[2.2.1]heptane have been developed in both enantiomeric forms through asymmetric desymmetrization reactions, highlighting the versatility of this scaffold in creating chiral molecules. nih.gov

The rigid bicyclo[2.2.1]heptane core serves as a robust foundation for the construction of larger, more complex polycyclic systems. ucl.ac.uk The defined spatial orientation of substituents on this scaffold is a key factor in determining the chemical and biological properties of the resulting molecules. ucl.ac.uk

Strategic exploitation of the ring strain within the bicyclo[2.2.1]heptane framework can be used to construct novel molecular architectures. For example, selective bond fragmentation of a bridgehead-substituted aza-bicyclic framework has been utilized to create chiral aza-quaternary scaffolds. nih.gov This approach has been successfully applied in the total synthesis of complex marine alkaloids. nih.gov Additionally, intramolecular [3+2] nitrone cycloadditions provide a highly regio- and diastereoselective method for synthesizing complex bicyclo[3.2.1]octane scaffolds, which are found in a wide array of biologically active natural products. The development of novel one-pot processes, such as the reaction of substituted 1,3-cyclohexanediones with enals, has also proven effective for creating polysubstituted bicyclo[3.3.1]nonane derivatives. ucl.ac.uk

This compound and related bicyclo[2.2.1]heptane derivatives are pivotal intermediates in the synthesis of carbocyclic nucleoside analogs. researchgate.netresearchgate.netcas.cz These analogs, where the furanose ring of a natural nucleoside is replaced by a carbocyclic system, often exhibit significant antiviral and anticancer activities. nih.gov The bicyclo[2.2.1]heptane ring acts as a conformationally locked mimic of the sugar moiety. cas.cznih.gov

The synthesis of these analogs often involves the preparation of key intermediates from starting materials like (1R,2S,4R*)-bicyclo[2.2.1]hept-5-en-2-ylmethyl benzoate (B1203000) through steps such as hydroboration, oxidation to a ketone, and subsequent reduction. researchgate.netresearchgate.net The resulting hydroxylated bicyclic compounds can then be coupled with various nucleobases, such as 6-chloropurine (B14466), using methods like the Mitsunobu reaction to afford the desired carbocyclic nucleoside analogs. researchgate.netresearchgate.net These can be further modified to create a diverse library of compounds for biological screening. nih.govnih.gov

Table 1: Key Intermediates in Carbocyclic Nucleoside Analog Synthesis

Starting Material Key Intermediate(s) Synthetic Steps Target Molecules Reference(s)
(1R,2S,4R*)-bicyclo[2.2.1]hept-5-en-2-ylmethyl benzoate [(1R,2R,4R,6R)-6-hydroxybicyclo[2.2.1]heptan-2-yl]methyl benzoate and [(1R,2R,4R,5S)-5-hydroxybicyclo[2.2.1]heptan-2-yl]methyl benzoate Hydroboration, oxidation, reduction Purine and thymine (B56734) analogs researchgate.netresearchgate.net
Methyl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate Benzyl (B1604629) ether derivative Addition of benzyl alcohol Racemic carbocyclic nucleosides cas.cz
Optically active bicyclo[2.2.1]heptane compound Amine derivative Synthesis of an amine group, building of a 6-chloropurine intermediate Adenine (B156593) and 6-substituted adenine conformationally constrained carbocyclic nucleoside analogs nih.gov
Diol with a bicyclo[2.2.1]heptane skeleton Pyrimidine and 6-chloropurine analogs Selective Mitsunobu reaction 1'-Homocarbocyclic nucleoside analogs nih.gov

Design of Conformationally Constrained Molecular Frameworks

The rigid nature of the bicyclo[2.2.1]heptane scaffold is a significant advantage in the design of molecules with specific three-dimensional structures, which is crucial for their interaction with biological targets.

The bicyclo[2.2.1]heptane ring system is conformationally locked, meaning it has very little flexibility compared to more linear or monocyclic structures. fiveable.melibretexts.org This rigidity imparts a well-defined and predictable shape to any molecule that incorporates this scaffold. fiveable.mecymitquimica.com The fusion of two cyclopentane (B165970) rings creates a strained structure, with the endo conformation generally being the most stable due to minimized steric interactions. fiveable.me

Bicyclic ketones, including derivatives of this compound, are increasingly being explored as bioisosteric replacements for other chemical groups in molecular scaffolds. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.

Saturated bicyclic hydrocarbons, such as bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes, are gaining prominence as saturated bioisosteres for phenyl rings in medicinal chemistry. nih.govacs.orgnih.gov Replacing a flat aromatic ring with a three-dimensional bicyclic scaffold can lead to significant improvements in physicochemical properties like aqueous solubility and metabolic stability, while maintaining or even enhancing biological activity. acs.org For example, the replacement of a fluorophenyl ring with a bicyclo[1.1.1]pentane motif in a γ-secretase inhibitor resulted in an equipotent compound with markedly improved oral absorption characteristics. acs.org Bicyclic ketones serve as versatile synthetic intermediates for accessing these valuable bioisosteres. nih.gov The development of synthetic methods to access a variety of caged bicyclic molecules from readily available starting materials like cyclobutanones is expanding the toolbox for medicinal chemists to apply these bioisosteric replacements in drug design. nih.gov

Application in Polymer Chemistry and Materials Science

The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane scaffold has garnered significant interest in polymer chemistry for its ability to impart unique properties to polymeric materials. The incorporation of this bicyclic moiety into a polymer backbone can significantly enhance thermal stability, mechanical strength, and optical clarity. The compound this compound, with its dual functionality of a hydroxyl group and a ketone, presents a versatile platform for the design of novel monomers and the subsequent synthesis of advanced polymers.

Monomers for Novel Polymer Architectures

While this compound itself is not a conventional monomer for direct polymerization, its functional groups serve as ideal handles for chemical modification to yield polymerizable derivatives. The hydroxyl group, for instance, can be readily esterified with polymerizable moieties such as acrylic acid or methacrylic acid. This conversion results in vinyl monomers that can participate in free-radical polymerization.

The resulting monomers, such as 5-acryloyloxybicyclo[2.2.1]heptan-2-one or 5-methacryloyloxybicyclo[2.2.1]heptan-2-one, can then be polymerized to form homopolymers. The polymerization of such monomers leads to novel polymer architectures where the bulky and rigid bicyclo[2.2.1]heptane unit is pendant to the main polymer chain. This structure is fundamentally different from polymers derived from simple, flexible aliphatic or aromatic monomers.

The presence of the bicyclic scaffold in the polymer chain introduces significant steric hindrance, which restricts segmental motion. This rigidity at the molecular level translates to desirable macroscopic properties in the resulting polymer. For instance, polymers incorporating bicyclic structures often exhibit higher glass transition temperatures (Tg) and enhanced thermal stability compared to their non-bicyclic counterparts. mdpi.com Ring-opening polymerization of atom-bridged bicyclic monomers can also produce linear polymers containing a ring within the main chain, which often increases the melting point and glass transition temperature. mdpi.com

The general characteristics of polymers derived from bicyclo[2.2.1]heptane-based monomers are summarized in the table below.

PropertyInfluence of Bicyclo[2.2.1]heptane ScaffoldRationale
Glass Transition Temperature (Tg) IncreasedThe rigid bicyclic structure restricts the mobility of the polymer chains, requiring more energy for the transition from a glassy to a rubbery state.
Thermal Stability EnhancedThe inherent stability of the strained ring system contributes to a higher decomposition temperature of the polymer. researchgate.net
Mechanical Strength ImprovedThe rigid nature of the bicyclic units can lead to materials with higher modulus and hardness.
Solubility VariableWhile the bulky, non-polar nature of the scaffold might decrease solubility in some solvents, the presence of functional groups like hydroxyls or carboxylates can enhance solubility in polar solvents. mdpi.com
Optical Properties High TransparencyThe amorphous nature of many polymers derived from these monomers can lead to materials with low light scattering and high optical clarity.

This table presents generalized trends for polymers containing the bicyclo[2.2.1]heptane scaffold based on available literature.

Copolymers Exhibiting Tailored Properties

The true versatility of monomers derived from this compound is realized in their use in copolymerization. By copolymerizing these bicyclic monomers with conventional monomers such as styrene, methyl methacrylate, or various acrylates, a new class of copolymers with tailored properties can be synthesized. The ratio of the bicyclic monomer to the comonomer in the polymer chain can be systematically varied to fine-tune the final properties of the material.

For example, incorporating a monomer derived from this compound into a polystyrene or poly(methyl methacrylate) backbone can significantly increase the copolymer's glass transition temperature and thermal stability. This is a crucial advantage for applications requiring materials that can withstand higher operating temperatures.

Furthermore, the functional groups on the bicyclo[2.2.1]heptane unit, namely the ketone and the unreacted hydroxyl group (if the monomer is synthesized through another route), offer sites for post-polymerization modification. These modifications can be used to introduce cross-linking, alter surface properties, or attach other functional molecules, further expanding the application scope of these copolymers.

The table below illustrates the potential impact of incorporating a bicyclo[2.2.1]heptane-based monomer on the properties of common polymers.

Base PolymerComonomerExpected Change in PropertyPotential Application
PolystyreneAcryloylated this compoundIncreased Tg, improved thermal stability.High-performance engineering plastics, dielectric materials.
Poly(methyl methacrylate)Methacryloylated this compoundEnhanced hardness and scratch resistance, higher Tg.Advanced optical lenses, protective coatings.
Poly(ethene)Norbornene derivativesIncreased rigidity and thermal resistance. researchgate.netSpecialty packaging, components for demanding environments.

This table provides illustrative examples of how copolymerization with a bicyclo[2.2.1]heptane-based monomer can tailor polymer properties.

Future Research Directions and Emerging Methodologies

Development of More Efficient and Environmentally Benign Synthetic Routes

A primary objective in modern organic synthesis is the development of pathways that are not only high-yielding but also minimize environmental impact. For 5-Hydroxybicyclo[2.2.1]heptan-2-one, this involves moving away from stoichiometric reagents and harsh conditions toward catalytic and more sustainable alternatives.

One of the most promising green approaches is biocatalysis . The use of Baeyer-Villiger monooxygenases (BVMOs) for the oxidation of the parent bicyclo[2.2.1]heptan-2-one scaffold is a key area of research. acs.orgtuwien.at These enzymes facilitate highly selective oxidations under mild, aqueous conditions, offering a sustainable alternative to traditional, often heavy-metal-based, chemical oxidants. acs.org Future work will likely focus on expanding the substrate scope of known BVMOs and engineering new enzymes for tailored transformations.

Flow chemistry represents another significant advancement, offering enhanced safety, efficiency, and scalability. nih.govchim.itacs.orgbeilstein-journals.org By conducting reactions in continuous-flow reactors, chemists can achieve better control over reaction parameters, leading to higher yields and selectivities. This technique is particularly advantageous for handling hazardous reagents or intermediates and for telescoping multiple synthetic steps, thereby reducing waste and operational time. nih.govacs.org The application of flow technology to the synthesis and functionalization of bicyclic ketones is an active area of development. chim.itresearchgate.net

Furthermore, the development of novel catalytic systems continues to be a central theme. Rhodium-catalyzed reactions, for instance, have been shown to enable the desymmetrization of prochiral precursors to afford chiral bicyclo[2.2.1]heptanone derivatives. nih.gov Efficient construction of the core can also be achieved through sequential Diels-Alder reactions, which rapidly build molecular complexity from simple starting materials. acs.orgacs.org Future efforts will aim to discover new catalysts, particularly those based on earth-abundant and non-toxic metals, to further improve the sustainability of these synthetic routes.

Table 1: Comparison of Emerging Synthetic Methodologies for Bicyclic Ketones

Methodology Key Advantages Future Research Focus Representative Reagents/Conditions
Biocatalysis (BVMOs) High stereoselectivity, mild aqueous conditions, environmentally benign. acs.org Enzyme engineering for broader substrate scope, improving catalyst lifetime and activity. Recombinant E. coli expressing BVMO, O₂, buffer solution. tuwien.at
Flow Chemistry Enhanced safety and control, improved yield and selectivity, easy scalability. nih.govbeilstein-journals.org Integration of multiple reaction steps (telescoping), use in high-pressure or high-temperature regimes. Miniaturized reactors, precise pump systems, often involving hazardous reagents under controlled conditions. acs.org
Homogeneous Catalysis High efficiency and selectivity, tunable reactivity through ligand design. nih.gov Development of earth-abundant metal catalysts, enantioselective transformations. acs.orgacs.org Rhodium complexes, chiral diene ligands, Lewis acids (e.g., MeAlCl₂). nih.govacs.org
Photochemistry Access to unique reactive intermediates, mild conditions, sustainable energy source. vdoc.pub Development of new photo-induced ring openings and functionalizations, controlling stereoselectivity. UV irradiation, photosensitizers. vdoc.pub

Advanced Computational Studies for Predictive Molecular Design and Reaction Optimization

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For the bicyclo[2.2.1]heptane system, advanced computational studies are paving the way for more rational and efficient synthetic design.

Density Functional Theory (DFT) calculations are at the forefront of this effort. Researchers use DFT to elucidate complex reaction mechanisms, predict the stability of intermediates and transition states, and understand the origins of stereoselectivity. researchgate.netescholarship.orgresearchgate.netacs.orgsemanticscholar.org For example, DFT studies can rationalize the regioselectivity observed in catalytic reactions or predict the most favorable pathway in a complex rearrangement. researchgate.netresearchgate.net This predictive power allows for the in silico screening of catalysts and reaction conditions, significantly reducing the experimental effort required for optimization. boschem.eubeilstein-journals.org

Molecular dynamics (MD) simulations provide insight into the conformational behavior of this compound and its derivatives in different environments. Understanding the molecule's dynamic behavior is crucial for designing specific functionalities, such as its use as a chiral ligand where its conformation can dictate the outcome of a catalyzed reaction.

The synergy between experimental work and computational modeling is a key emerging trend. researchgate.net For instance, unexpected experimental outcomes, such as the revision of a product's relative configuration through 2D NMR analysis, can be rationalized and understood through detailed computational analysis of the reaction pathways. acs.orgacs.orgresearchgate.net Future research will likely see an even tighter integration of computational prediction and experimental validation, leading to the rapid discovery of new reactions and the design of novel molecular structures with tailored properties. escholarship.org

Table 2: Applications of Computational Methods in Bicyclo[2.2.1]heptane Chemistry

Computational Method Primary Application Insights Gained
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of stereochemical outcomes. researchgate.netsemanticscholar.org Understanding transition state energies, catalyst-substrate interactions, and thermodynamic stability of isomers. acs.orgresearchgate.net
Intrinsic Reaction Coordinate (IRC) Confirming transition states and mapping reaction pathways. acs.org Visualization of the complete reaction coordinate from reactant to product via the transition state.
Molecular Dynamics (MD) Analysis of conformational preferences and dynamics. Understanding the flexibility of the bicyclic scaffold and its interaction with solvents or other molecules.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling large systems, such as enzyme-substrate interactions. Detailed insight into the active site of an enzyme and the mechanism of biocatalytic transformations.

Exploration of Novel Functionalizations and Transformations of the Bicyclic Ketone Core

The rigid, stereochemically defined core of this compound makes it an excellent starting point for the synthesis of more complex and functionally diverse molecules. Research in this area is focused on discovering new ways to selectively modify the existing functional groups and to use the bicyclic framework as a template for constructing new ring systems.

One major avenue of exploration is the development of novel ring-expansion and rearrangement reactions . The inherent strain in the bicyclo[2.2.1]heptane system can be harnessed to drive transformations that lead to larger or more complex polycyclic structures. nih.gov For example, photo-induced ring opening of bicyclo[2.2.1]heptanone derivatives can produce functionalized cyclopentene (B43876) systems. vdoc.pub Similarly, rhodium-catalyzed reactions have been shown to induce ring-expansion, converting bicyclic systems into valuable tetralone derivatives. nih.gov

The stereocontrolled functionalization of the ketone and hydroxyl groups is another key research direction. This includes developing new methods for the diastereoselective reduction of the ketone to create specific diol isomers or the selective derivatization of the hydroxyl group. Furthermore, α-functionalization of the ketone via its enolate continues to be a powerful strategy for introducing new substituents. ethz.ch

Finally, the bicyclic scaffold itself is being increasingly exploited in asymmetric synthesis . Derivatives of the bicyclo[2.2.1]heptane core, such as bornanesultam, are well-established chiral auxiliaries. rsc.org Future research will focus on designing new chiral ligands and auxiliaries based on the this compound structure for use in a wide range of enantioselective transformations, leveraging the scaffold's rigidity to effectively transfer chiral information. pwr.edu.plunirioja.esresearchgate.net

Table 3: Emerging Functionalizations and Transformations

Transformation Type Description Potential Products/Applications
Ring Expansion/Rearrangement Utilizing ring strain or catalysts to convert the bicyclic core into larger or different ring systems. nih.govnih.gov Synthesis of functionalized cyclopentenes, tetralones, and other complex polycycles. nih.govvdoc.pub
Stereoselective Functionalization Selective modification of the ketone or hydroxyl groups with high stereocontrol. Access to diastereomerically pure diols, ethers, and esters for use as chiral building blocks.
Use as Chiral Auxiliary/Ligand The rigid chiral scaffold is used to direct the stereochemical outcome of a reaction on another molecule. rsc.orgpwr.edu.pl Asymmetric synthesis, enabling the creation of enantiomerically pure pharmaceuticals and other fine chemicals. unirioja.esresearchgate.net
Domino/Cascade Reactions Multi-step transformations that occur in a single pot, often initiated by a functionalization of the bicyclic core. researchgate.net Rapid construction of highly complex molecular architectures from simple precursors.

Q & A

Basic: What are the recommended safety protocols for handling 5-Hydroxybicyclo[2.2.1]heptan-2-one in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Use a face shield if aerosol generation is possible .
  • Ventilation: Conduct experiments in a fume hood to avoid inhalation of vapors or dust. Ensure local exhaust ventilation is functional .
  • Storage: Store at 2–8°C in airtight, labeled containers away from incompatible materials (e.g., oxidizers) .
  • Spill Management: Collect spills using non-sparking tools, place in sealed containers, and dispose of as hazardous waste. Avoid water contact to prevent environmental contamination .

Basic: How can spectroscopic techniques be optimized to characterize this compound?

Methodological Answer:

  • NMR Analysis: Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to resolve complex bicyclic proton environments. Assign endo/exo stereochemistry via coupling constants and NOE experiments .
  • Mass Spectrometry: Employ high-resolution MS (HRMS) to confirm molecular formula (C₇H₁₀O₂). Compare fragmentation patterns with bicyclic ketone standards (e.g., camphor derivatives) .
  • IR Spectroscopy: Identify hydroxyl (≈3200–3600 cm⁻¹) and ketone (≈1700 cm⁻¹) stretches. Use attenuated total reflectance (ATR) for solid samples .

Advanced: Why does this compound exhibit low reactivity in photostimulated coupling reactions with secondary enolates?

Methodological Answer:

  • Steric Hindrance: The rigid bicyclic framework limits orbital overlap between the substrate and nucleophiles. Computational modeling (DFT) can quantify steric effects .
  • Electronic Factors: The electron-withdrawing hydroxyl group reduces ketone electrophilicity. Measure reaction kinetics under varying conditions (e.g., Lewis acid catalysis) to enhance reactivity .
  • Alternative Pathways: Competing reduction pathways (e.g., hydrogen abstraction) dominate. Use radical traps (e.g., TEMPO) to suppress side reactions .

Advanced: How can researchers resolve contradictions in reported reaction yields for derivatives of bicyclo[2.2.1]heptan-2-one?

Methodological Answer:

  • Variable Analysis: Systematically test parameters from conflicting studies (e.g., solvent polarity, temperature, catalyst loading). For example, shows yields of 5–61% depending on enolate structure .
  • Reproducibility Checks: Validate purification methods (e.g., column chromatography vs. recrystallization) to isolate pure products.
  • Mechanistic Probes: Use isotopic labeling (e.g., ¹⁸O) or in-situ IR to track intermediate formation and identify bottlenecks .

Basic: What synthetic routes are effective for introducing functional groups to the bicyclo[2.2.1]heptan-2-one scaffold?

Methodological Answer:

  • Hydroxylation: Direct oxidation of bridgehead positions using m-CPBA or enzymatic methods (e.g., cytochrome P450 mimics) .
  • Esterification: React the hydroxyl group with acyl chlorides under mild conditions (e.g., pyridine catalysis) .
  • Silylation: Protect hydroxyl groups with tert-butyldimethylsilyl (TBDMS) chloride to enhance solubility for subsequent reactions .

Advanced: What computational strategies predict the regioselectivity of electrophilic attacks on this compound?

Methodological Answer:

  • Molecular Orbital Analysis: Calculate Fukui indices to identify nucleophilic/electrophilic sites. Software like Gaussian or ORCA can map electron density .
  • Transition State Modeling: Use QM/MM methods to simulate attack trajectories. Compare activation energies for endo vs. exo pathways .
  • Solvent Effects: Incorporate continuum solvation models (e.g., COSMO-RS) to assess solvent polarity’s impact on selectivity .

Advanced: How do steric and electronic effects influence the biological activity of bicyclo[2.2.1]heptan-2-one derivatives?

Methodological Answer:

  • QSAR Studies: Correlate substituent bulk (e.g., TPSA) with bioavailability using regression models. Camphor derivatives (e.g., ) serve as benchmarks .
  • Enzyme Docking: Perform molecular docking (AutoDock Vina) to evaluate binding affinity to target proteins (e.g., cytochrome P450) .
  • Metabolic Stability: Track deuterated analogs in vitro to identify metabolic hotspots (e.g., hydroxylation sites) .

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